molecular formula C14H13ClN2O3 B6393417 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% CAS No. 1262005-02-6

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95%

Cat. No. B6393417
CAS RN: 1262005-02-6
M. Wt: 292.72 g/mol
InChI Key: TXVUIOCAFLMLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid (2-ACPEI) is a synthetic compound with a wide range of applications in scientific research. It is a chemical compound composed of two amino groups, two chlorine atoms, four ethoxy groups, and one phenyl group. This compound is a versatile building block for various applications in chemical synthesis, and it has been used in various studies for its biochemical and physiological effects.

Mechanism of Action

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% is believed to act as an agonist of the G-protein coupled receptor, which is involved in the regulation of various cellular processes. It is believed to bind to the receptor and activate it, which in turn triggers a cascade of biochemical reactions that lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to regulate the expression of various genes, as well as inhibit the growth of certain bacteria. It has also been found to have anti-cancer properties, and it has been shown to induce cell growth, differentiation, and apoptosis. In addition, 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory effects, and it has been shown to reduce the levels of certain inflammatory markers.

Advantages and Limitations for Lab Experiments

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize, and it is cost-effective, making it a popular choice for researchers. However, it is important to note that 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% is a synthetic compound, and its safety and efficacy have not been thoroughly studied. Therefore, it is important to use caution when using 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% in laboratory experiments.

Future Directions

The potential applications of 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% are vast, and there are many future directions for research. One potential area of research is to further explore its potential as an anti-cancer drug. Another potential area of research is to further investigate its role in regulating gene expression and its ability to inhibit the growth of certain bacteria. In addition, further research could be done to explore the biochemical and physiological effects of 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95%, as well as its potential role in treating inflammatory diseases. Finally, further research could be done to investigate the potential therapeutic applications of 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% in humans.

Synthesis Methods

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% is synthesized through a two-step method, starting with the reaction between 2-chloro-4-ethoxyphenyl isonicotinic acid and sodium hydroxide. The resulting product is then reacted with anhydrous ammonia to form 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95%. This two-step synthesis method is simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been used in various scientific research applications, including the study of its biochemical and physiological effects. It has been used in studies to investigate the role of 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% in regulating gene expression, as well as its ability to inhibit the growth of certain bacteria. It has also been used to study the effects of 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% on cell growth, differentiation, and apoptosis. In addition, 2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been used in studies to investigate its potential as an anti-cancer drug.

properties

IUPAC Name

2-amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-8-3-4-9(12(15)5-8)11-7-17-13(16)6-10(11)14(18)19/h3-7H,2H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVUIOCAFLMLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688200
Record name 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-02-6
Record name 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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